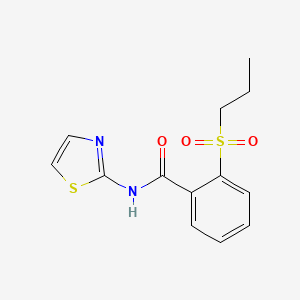![molecular formula C20H23N3O2S B4844745 N-[3-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide](/img/structure/B4844745.png)
N-[3-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide
Übersicht
Beschreibung
N-[3-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide, commonly known as PACAP-27, is a peptide that has gained significant interest in the scientific community due to its potential applications in various fields such as neuroscience, endocrinology, and immunology. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family of peptides and is known to have a wide range of physiological effects on various organ systems.
Wirkmechanismus
PACAP-27 exerts its effects through binding to specific receptors known as PAC1, VPAC1, and VPAC2. These receptors are widely expressed in various tissues and organs and are known to mediate the physiological effects of PACAP-27. Upon binding to its receptors, PACAP-27 activates various intracellular signaling pathways such as cyclic AMP (cAMP) and calcium signaling, which ultimately lead to the physiological effects of the peptide.
Biochemical and Physiological Effects:
PACAP-27 has been shown to have a wide range of biochemical and physiological effects on various organ systems. In the nervous system, PACAP-27 has been shown to promote neuronal survival, regulate neurotransmitter release, and modulate synaptic plasticity. In the endocrine system, PACAP-27 has been shown to regulate hormone secretion from various endocrine glands such as the pituitary gland, adrenal gland, and pancreas. In the immune system, PACAP-27 has been shown to modulate immune responses and regulate the differentiation and function of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using PACAP-27 in lab experiments is its high specificity for its receptors, which allows for precise modulation of intracellular signaling pathways. Additionally, PACAP-27 is a relatively stable peptide and can be easily synthesized using SPPS. However, one of the limitations of using PACAP-27 in lab experiments is its relatively high cost compared to other peptides.
Zukünftige Richtungen
There are several future directions for research on PACAP-27. One area of research is the development of PACAP-27-based therapeutics for various diseases such as neurodegenerative diseases, endocrine disorders, and autoimmune diseases. Another area of research is the investigation of the role of PACAP-27 in various physiological processes such as metabolism, circadian rhythms, and stress responses. Additionally, the development of novel PACAP-27 analogs with improved pharmacokinetic properties and receptor selectivity is an area of active research.
Wissenschaftliche Forschungsanwendungen
PACAP-27 has been extensively studied for its potential applications in various fields such as neuroscience, endocrinology, and immunology. In neuroscience, PACAP-27 has been shown to have neuroprotective effects and has been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In endocrinology, PACAP-27 has been shown to regulate hormone secretion and has been investigated as a potential therapeutic agent for various endocrine disorders. In immunology, PACAP-27 has been shown to modulate immune responses and has been investigated as a potential therapeutic agent for autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[3-[(2-phenylacetyl)carbamothioylamino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-2-3-12-18(24)21-16-10-7-11-17(14-16)22-20(26)23-19(25)13-15-8-5-4-6-9-15/h4-11,14H,2-3,12-13H2,1H3,(H,21,24)(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGFDSRJTIMXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4844667.png)

![N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4844680.png)

![dimethyl 3-methyl-5-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4844688.png)

![N-cyclohexyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4844703.png)
![ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate](/img/structure/B4844712.png)


![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B4844743.png)

![4-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-N-mesitylbenzenesulfonamide](/img/structure/B4844761.png)
![3-(4-methoxyphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4844771.png)